molecular formula C14H11ClN2OS2 B2422751 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide CAS No. 477498-04-7

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

Cat. No.: B2422751
CAS No.: 477498-04-7
M. Wt: 322.83
InChI Key: YAHXKLXTHTWDBS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Properties

IUPAC Name

5-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXKLXTHTWDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Amines: Formed from the reduction of the cyano group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide. Its molecular formula is C14H11ClN2OS2C_{14}H_{11}ClN_2OS_2, with a molecular weight of 300.83 g/mol. The compound features a thiophene ring, a cyanoethyl thio group, and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiophene Ring : Utilizes the Paal-Knorr synthesis method.
  • Introduction of the Phenyl Group : Achieved via Suzuki-Miyaura coupling.
  • Addition of the Cyanoethylthio Group : Involves nucleophilic substitution reactions.

These synthetic routes allow for the introduction of various functional groups that enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported its effectiveness against various cancer cell lines, including breast and lung cancer cells, by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity, potentially making it useful in treating conditions like arthritis and other inflammatory diseases. It modulates inflammatory cytokines and inhibits pathways associated with inflammation, such as NF-kB signaling.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Research Findings

StudyFindings
Study 1Demonstrated anticancer effects in vitro against breast cancer cells with IC50 values in the low micromolar range.
Study 2Showed significant inhibition of TNF-α production in LPS-stimulated macrophages, indicating anti-inflammatory properties.
Study 3Reported antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Cycle Regulation : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspases leading to programmed cell death.
  • Cytokine Modulation : Reduces pro-inflammatory cytokines such as IL-6 and TNF-α.

Comparative Analysis with Related Compounds

This compound can be compared with other thiophene derivatives known for their biological activities:

CompoundActivityNotes
Thiophene Derivative AAnticancerSimilar mechanism involving apoptosis induction
Thiophene Derivative BAnti-inflammatoryExhibits comparable effects on TNF-α levels
Thiophene Derivative CAntimicrobialEffective against similar bacterial strains

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